(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Stereochemistry Chiral resolution Enantiomeric differentiation

(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS 1416444-69-3, molecular formula C13H15N3, molecular weight 213.28 g/mol) is the R-configured enantiomer of a chiral 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative bearing a C-3 phenyl substituent and an 8-methyl group. This compound belongs to a privileged heterocyclic scaffold class that has been validated across multiple therapeutic target families, including heterotrimeric Gαq proteins (via the prototypical inhibitor BIM-46174), Aurora kinases A/B, transient receptor potential canonical 5 (TRPC5) channels, and P2X7 receptors.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B13441649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC1C2=NC=C(N2CCN1)C3=CC=CC=C3
InChIInChI=1S/C13H15N3/c1-10-13-15-9-12(16(13)8-7-14-10)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3/t10-/m1/s1
InChIKeyMUTWPGSVZATUHJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS 1416444-69-3): Chiral Tetrahydroimidazo[1,2-a]pyrazine Scaffold for G-Protein and Kinase Research


(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS 1416444-69-3, molecular formula C13H15N3, molecular weight 213.28 g/mol) is the R-configured enantiomer of a chiral 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative bearing a C-3 phenyl substituent and an 8-methyl group . This compound belongs to a privileged heterocyclic scaffold class that has been validated across multiple therapeutic target families, including heterotrimeric Gαq proteins (via the prototypical inhibitor BIM-46174), Aurora kinases A/B, transient receptor potential canonical 5 (TRPC5) channels, and P2X7 receptors [1][2][3]. The core scaffold is the subject of an active DFG-funded research program (Project 273251628) aimed at developing focused libraries of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines as selective probes for Gα protein subfamilies [4]. The C-3 phenyl group enables π-stacking interactions with biological targets, while the 8-methyl chiral center provides stereochemical control over molecular recognition .

Why (R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Cannot Be Replaced by Generic Imidazo-Pyrazine Analogs in Research Procurement


Substitution at the generic scaffold level fails because the tetrahydroimidazo[1,2-a]pyrazine chemotype exhibits profound structure-activity dependence on three critical features that vary dramatically among in-class analogs: (i) the stereochemical configuration at the C-8 position, where enantiomeric inversion (R vs. S) can alter target binding geometry and selectivity profiles ; (ii) the nature and position of the C-3 aryl substituent, which governs π-stacking complementarity and has been shown in Gαq inhibitor SAR studies to be a pharmacophoric requirement for biological activity [1]; and (iii) the saturation state of the pyrazine ring, where the tetrahydro (saturated) form confers conformational flexibility distinct from the fully aromatic imidazo[1,2-a]pyrazine core used in Aurora kinase inhibitor programs [2]. A 2020 combinatorial library study by Küppers et al. demonstrated that structural reductions of the BIM chemotype to monocyclic or simplified bicyclic substructures abolish Gαq inhibitory activity, confirming that the intact bicyclic skeleton with appropriate substitution is non-negotiable for target engagement [3]. Furthermore, the regioisomeric [1,5-a] series (e.g., 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, CAS 1439896-46-4) presents a fundamentally different spatial orientation of the imidazole nitrogen, which alters hydrogen-bonding networks with protein targets . Empirical substitution without stereochemical and regiochemical control therefore carries a high probability of silent or off-profile biological results.

Product-Specific Quantitative Differentiation Evidence for (R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine


Stereochemical Identity: R-Configuration at C-8 as a Defined Chiral Synthon Versus Racemic or S-Configured Alternatives

The (R)-enantiomer (CAS 1416444-69-3) is a single, defined stereoisomer with the methyl group in the R-configuration at the C-8 position of the tetrahydroimidazo[1,2-a]pyrazine ring system, in contrast to the (S)-enantiomer (CAS 1416444-72-8 / 1152715-04-2) which has the opposite absolute configuration . The racemic (R/S) mixture (8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) lacks stereochemical definition entirely. In the broader imidazo[1,2-a]pyrazine kinase inhibitor literature, the (R)-configured inhibitor (R)-3 demonstrated a distinct kinase selectivity profile when screened against a panel of 124 kinases at 1 μM, with specific retention of target engagement while showing differential off-target patterns compared to its enantiomeric counterpart [1]. This stereochemically-dependent selectivity is consistent with the established principle that the C-8 chiral center governs the spatial presentation of the N-5 and N-7 hydrogen bond donors in the saturated pyrazine ring, which interact with conserved kinase hinge residues [2].

Stereochemistry Chiral resolution Enantiomeric differentiation

Scaffold-Class Gαq Protein Inhibition: BIM-46174 Pharmacophore Validation for Tetrahydroimidazo[1,2-a]pyrazine Derivatives

The tetrahydroimidazo[1,2-a]pyrazine scaffold to which (R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine belongs is validated by the prototypical Gαq protein inhibitor BIM-46174, a heterocyclized dipeptide that preferentially silences Gαq-mediated signaling [1]. BIM-46174 prevents heterotrimeric G-protein signaling linked to GPCRs mediating cAMP generation (Gαs), calcium release (Gαq), and cancer cell invasion, and inhibits the growth of a large panel of human cancer cell lines including drug-resistant cells at low to mid μM concentrations [2]. In a second messenger-based fluorescence assay measuring intracellular myo-inositol 1-phosphate (IP1) accumulation, BIM-46174 and its dimer BIM-46187 demonstrated Gαq/11 protein silencing activity, while structurally reduced fragments lacking the intact bicyclic skeleton showed complete loss of activity, confirming the essential nature of the tetrahydroimidazo[1,2-a]pyrazine core [3]. The 2020 combinatorial library study by Küppers et al. established four pharmacophoric requirements for Gαq inhibition: (i) a redox-reactive thiol/disulfane substructure, (ii) an N-terminal basic amino group, (iii) a cyclohexylalanine moiety, and (iv) the bicyclic tetrahydroimidazo[1,2-a]pyrazine skeleton [4]. The C-2 phenyl group in BIM-46174 corresponds topologically to the C-3 phenyl substituent in the target compound, suggesting this position is critical for hydrophobic pocket engagement.

Gαq inhibition GPCR signaling Cancer cell proliferation

C-3 Phenyl Substitution: Critical Determinant of Target Engagement Versus Des-Phenyl and Heteroaryl Analogs

The C-3 phenyl substituent distinguishes this compound from the unsubstituted core (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) and from analogs bearing different C-3 aryl/heteroaryl groups. In the Aurora kinase inhibitor series, the imidazo[1,2-a]pyrazine core compound 1 (unsubstituted at C-3) exhibited only modest cell potency (IC50 = 250 nM) and poor aqueous solubility (5 μM), whereas optimized analogs with appropriate C-3 substitution achieved picomolar binding affinity (TdF Kd Aur A = 0.02 nM, Aur B = 0.03 nM for SCH 1473759) [1]. In the TRPC5 inhibitor series, pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold with tailored C-3 modifications yielded compound 12, a potent and selective TRPC4/5 inhibitor with in vivo efficacy in a rat model of hypertension-induced renal injury at 10 mg/kg BID oral dosing [2]. Compound 12 demonstrated selectivity for TRPC4/5 over TRPC3/6/7 and hERG channels, demonstrating that the C-3 substitution pattern critically influences both potency and selectivity profiles [3]. The antifungal hybrid series based on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine demonstrated that activity against Sporothrix species was dependent on the substitution pattern on the imidazopyrazine ring, with specific C-3 thiosemicarbazone and thiazolidinedione hybrids showing promising MIC values [4].

Structure-activity relationship C-3 substitution Aurora kinase TRPC5

Regioisomeric Differentiation: [1,2-a] vs. [1,5-a] Tetrahydroimidazopyrazine Ring Fusion Determines Target Recognition Geometry

The [1,2-a] ring fusion in this compound positions the imidazole N-1 nitrogen adjacent to the pyrazine ring, creating a specific hydrogen bond donor-acceptor pattern that differs fundamentally from the [1,5-a] regioisomeric series (e.g., 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, CAS 1439896-46-4) . In the Aurora kinase inhibitor structural biology literature, the [1,2-a] imidazo-pyrazine core engages the kinase hinge region via the imidazole N-1 as a hydrogen bond acceptor and the adjacent C-2 position for hydrophobic contacts, a binding mode confirmed by X-ray crystallography (PDB: 3VAP) [1]. The [1,5-a] regioisomer presents the imidazole nitrogen at a geometrically distinct position that would preclude the same hinge-binding geometry. This regioisomeric distinction is critical: the P2X7 modulator patent literature explicitly defines the [1,2-a] fusion as the active scaffold, with substitution permitted at the 3-position for target modulation [2]. The DFG-funded G-protein probe development program similarly specifies 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines as the core scaffold for developing Gα subfamily-selective probes [3].

Regioisomerism Imidazopyrazine Kinase hinge binding Molecular recognition

8-Methyl Substitution Versus 8-Unsubstituted and 8-Cyclohexylmethyl Analogs: Steric Modulation of the Secondary Amine Reactivity and Biological Profile

The 8-methyl group in this compound provides a defined steric and electronic environment at the secondary amine position (N-7) of the tetrahydroimidazo[1,2-a]pyrazine ring, contrasting with (a) the unsubstituted analog 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 885281-16-3) which has an unencumbered secondary amine, and (b) BIM-46174, which bears an 8-cyclohexylmethyl substituent as part of its heterocyclized dipeptide architecture . In the BIM-46174 pharmacophore, the 8-cyclohexylmethyl group is derived from the cyclohexylalanine moiety and contributes to hydrophobic pocket occupancy; the 2020 SAR study by Küppers et al. identified this cyclohexylalanine moiety as one of four essential pharmacophoric elements for Gαq inhibition [1]. The 8-methyl group in the target compound represents a minimal steric perturbation at this position, preserving the secondary amine nucleophilicity for subsequent functionalization (e.g., acylation, sulfonylation, reductive amination) while introducing chiral induction . In the Aurora kinase inhibitor literature, the corresponding 8-position of related imidazo[1,2-a]pyrazines is frequently elaborated with amino alcohol side chains critical for solubility and potency optimization, as demonstrated by SCH 1473759 which achieved 11.4 mM aqueous solubility through acyclic amino alcohol substitution at the analogous position [2].

8-position SAR Steric effects BIM-46174 Secondary amine

Validated Research and Industrial Application Scenarios for (R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Based on Quantitative Scaffold Evidence


Chiral Building Block for Focused Gαq Protein Inhibitor Library Synthesis

The compound serves as an enantiomerically pure core scaffold for constructing focused libraries of Gαq protein inhibitors following the BIM chemotype strategy. The DFG-funded consortium (Project 273251628) has established that 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines are privileged starting points for developing subfamily-selective Gα protein probes, with the goal of dissecting G-protein signaling contributions under physiological and pathophysiological conditions [1]. The (R)-configured 8-methyl group provides a chiral anchor for diastereoselective elaboration at the N-7 position via acylation with amino acid derivatives, mimicking the BIM-46174 architecture where the 8-cyclohexylmethyl group derives from cyclohexylalanine [2]. The C-3 phenyl group offers a pre-installed hydrophobic motif for π-stacking with the target protein surface, as validated by the BIM-46174 C-2 phenyl group [3].

Stereochemically Defined Intermediate for Aurora Kinase Inhibitor Optimization

The tetrahydroimidazo[1,2-a]pyrazine scaffold has been extensively validated in Aurora kinase inhibitor programs, where the saturated pyrazine ring provides conformational flexibility distinct from the fully aromatic imidazo[1,2-a]pyrazine core. The X-ray crystal structure of imidazo[1,2-a]pyrazine inhibitor 1j (PDB: 3VAP) confirms the hinge-binding mode, with the imidazole N-1 acting as a hydrogen bond acceptor [4]. Optimization of this scaffold class has yielded SCH 1473759, a picomolar Aurora A/B inhibitor (Kd = 0.02/0.03 nM) with 11.4 mM aqueous solubility and in vivo tumor xenograft efficacy [5]. The (R)-8-methyl-3-phenyl derivative provides a reduced, fragment-like starting point (MW 213.28) for structure-based design of novel Aurora kinase inhibitors with improved selectivity profiles, where the 8-methyl chiral center can be exploited to control the vector of substituents elaborated at the N-7 position.

TRPC5 Inhibitor Scaffold for Renal and Cardiovascular Drug Discovery

The 2024 study by Xu et al. demonstrated that pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold yield potent and selective TRPC5 inhibitors with in vivo efficacy. Compound 12, based on this scaffold, showed TRPC4/5 selectivity over TRPC3/6/7 and hERG, acceptable pharmacokinetic properties, and reduced mean blood pressure, inhibited proteinuria, and protected podocytes in a rat model of hypertension-induced renal injury at 10 mg/kg BID oral dosing [6]. The (R)-8-methyl-3-phenyl derivative, with its C-3 phenyl group, provides a suitable starting scaffold for designing novel TRPC5 inhibitors with potential applications in chronic kidney disease, focal segmental glomerulosclerosis, and hypertension, leveraging the validated scaffold-track record of this chemotype.

P2X7 Receptor Antagonist Development for Inflammatory and Neuropathic Pain

The tetrahydroimidazo[1,2-a]pyrazine scaffold is explicitly claimed in GlaxoSmithKline's P2X7 modulator patent (US 8513248), which covers compounds of formula (I) where the 3-position of the tetrahydroimidazo[1,2-a]pyrazine is substituted with hydrogen, alkyl, cycloalkyl, alkoxy, halogen, optionally substituted heteroaryl (Het), or optionally substituted phenyl [7]. The target compound, bearing a 3-phenyl substituent and an 8-(R)-methyl group, maps directly onto the claimed generic structure and can serve as a key intermediate for synthesizing and evaluating novel P2X7 antagonists for the treatment of inflammatory pain, neuropathic pain, visceral pain, rheumatoid arthritis, osteoarthritis, and neurodegenerative disorders, as described in the patent [7].

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